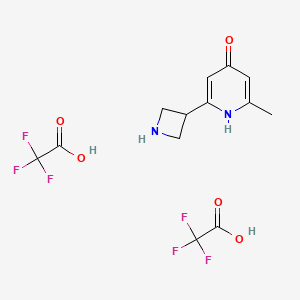
cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride
Overview
Description
“Cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1187927-05-4 . It has a molecular weight of 227.69 and its IUPAC name is (2R,3S)-2-phenyl-3-pyrrolidinecarboxylic acid hydrochloride . It is an off-white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Physical And Chemical Properties Analysis
“Cis-2-Phenyl-pyrrolidine-3-carboxylic acid hydrochloride” is an off-white solid . It has a molecular weight of 227.69 .Scientific Research Applications
Antipsychotic Drug Synthesis
This compound serves as a building block in the synthesis of antipsychotic drugs. These medications are crucial for treating mental health conditions such as schizophrenia and bipolar disorder by helping to manage symptoms like hallucinations and delusions .
Antiviral Medications
Pyrrolidine derivatives are used in creating antiviral drugs, which are essential in the treatment and management of viral infections, including those caused by influenza and HIV .
Cardiovascular Agents
The pyrrolidine scaffold is utilized in the development of cardiovascular medications, which aid in treating heart-related conditions, such as hypertension and arrhythmias .
Anti-inflammatory Agents
Pyrrolidine analogs have been found to have applications as anti-inflammatory drugs, helping to reduce inflammation and treat conditions like arthritis .
Cholesterol-Reducing Drugs
These compounds are also involved in the production of cholesterol-reducing drugs, which are important for managing high cholesterol levels and preventing related diseases .
Anti-tubercular Agents
Research indicates that pyrrolidine derivatives can be effective in treating tuberculosis, a serious infectious disease affecting the lungs .
Antitumor Agents
There is potential for pyrrolidine-based compounds to be used in antitumor agents, contributing to cancer treatment strategies .
Fungicides
Lastly, these analogs are applicable in the development of fungicides, which play a role in protecting crops from fungal infections and ensuring food security .
properties
IUPAC Name |
(2R,3S)-2-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-11(14)9-6-7-12-10(9)8-4-2-1-3-5-8;/h1-5,9-10,12H,6-7H2,(H,13,14);1H/t9-,10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBXHARXLYHVIZ-IYPAPVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@H]1C(=O)O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



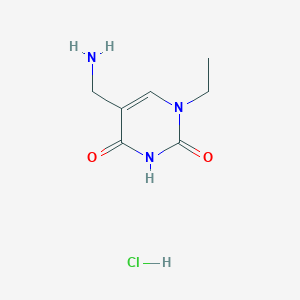


![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)
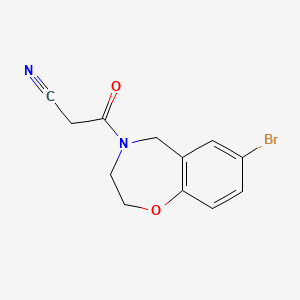
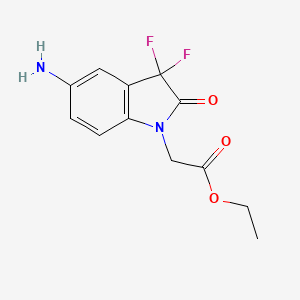
methanol hydrochloride](/img/structure/B1382709.png)
![3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B1382710.png)
![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)
![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)
![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)
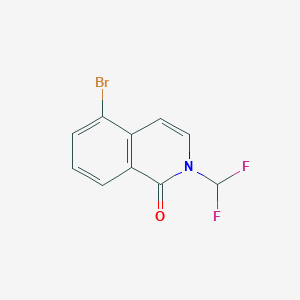
![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)
